tert-Butyl 2-((9-aminononyl)oxy)acetate

Description

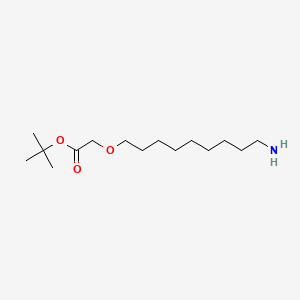

tert-Butyl 2-((9-aminononyl)oxy)acetate is a specialized organic compound featuring a tert-butyl ester group, a central acetate moiety, and a 9-aminononyl chain connected via an ether linkage. The tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions. The 9-aminononyl chain introduces a long aliphatic spacer terminated by a primary amine, which facilitates applications in bioconjugation, polymer synthesis, and drug delivery systems.

Properties

Molecular Formula |

C15H31NO3 |

|---|---|

Molecular Weight |

273.41 g/mol |

IUPAC Name |

tert-butyl 2-(9-aminononoxy)acetate |

InChI |

InChI=1S/C15H31NO3/c1-15(2,3)19-14(17)13-18-12-10-8-6-4-5-7-9-11-16/h4-13,16H2,1-3H3 |

InChI Key |

DSYDDDVQSGSRNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCCCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

tert-Butylation of Carboxylic Acids and Alcohols: A common method involves the reaction of carboxylic acids with tert-butanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide in flow microreactors has been shown to be efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Acts as a protecting group for carboxylic acids during multi-step synthesis .

Biology and Medicine:

- Potential use in the development of prodrugs where the ester group is hydrolyzed in vivo to release the active drug.

- Can be used in the synthesis of peptide-based drugs where the amino group is involved in peptide bond formation .

Industry:

- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

- Employed in the synthesis of polymers and materials with specific functional properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((9-aminononyl)oxy)acetate largely depends on its functional groups:

Ester Hydrolysis: The ester group can be hydrolyzed by esterases in biological systems, releasing the active carboxylic acid and alcohol.

Amination Reactions: The amino group can participate in various biochemical reactions, including the formation of peptide bonds and other amide linkages.

Comparison with Similar Compounds

Key Observations:

Chain Length and Flexibility: The 9-aminononyl chain in the target compound provides a long, flexible aliphatic spacer, enhancing lipophilicity and membrane permeability compared to shorter analogs like tert-Butyl 2-(aminooxy)acetate (C₆H₁₃NO₃) . This makes it suitable for drug delivery systems requiring prolonged release or tissue penetration. In contrast, tert-Butyl 2-(4-aminophenoxy)acetate features a rigid aromatic phenoxy group, favoring π-π stacking interactions in materials science applications.

Functional Group Reactivity: The aminooxy group in tert-Butyl 2-(aminooxy)acetate reacts selectively with ketones or aldehydes to form oximes, enabling rapid bioconjugation. The carbamate group in tert-Butyl (9-aminononyl)carbamate offers hydrolytic stability compared to esters, making it ideal for protecting amines in peptide synthesis.

Steric and Electronic Effects: The tert-butyl group in all compounds shields the ester from nucleophilic attack, but its impact varies with adjacent functional groups. For example, the electron-donating phenoxy group in stabilizes the ester against hydrolysis more effectively than the aliphatic ether in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.